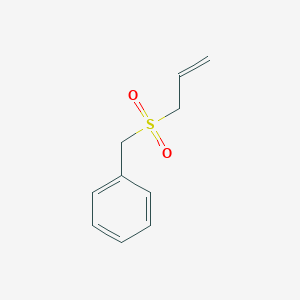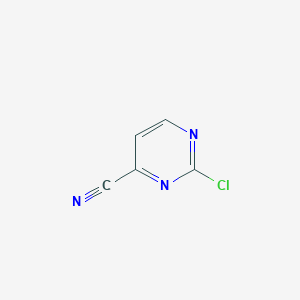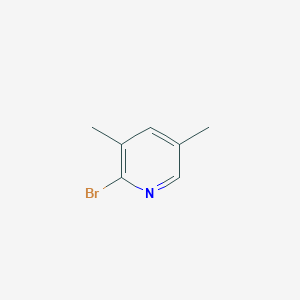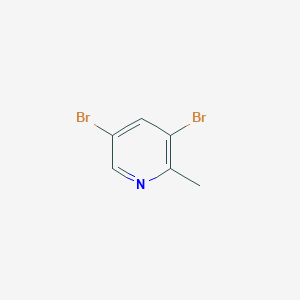
3-(3-methylbutoxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylbutoxy)benzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. . It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid.
Mechanism of Action
Target of Action
This compound is structurally similar to benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
The mode of action of 3-(3-methylbutoxy)benzoic Acid is not fully understood at this time. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to inhibit the growth of fungi and some bacteria by disrupting their internal pH balance . .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It’s also involved in the β-oxidative pathway . .
Pharmacokinetics
The molecular weight of this compound is 208.25364 , which may influence its absorption and distribution
Result of Action
Given its structural similarity to benzoic acid, it may have antimicrobial properties . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound. For example, benzoic acid’s antimicrobial activity is known to be more effective at lower pH levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutoxy)benzoic acid typically involves the etherification of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with 3-methylbutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid and an alcohol.
Reduction: Commonly uses lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Requires electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Esterification: Forms esters of this compound.
Reduction: Produces 3-(3-methylbutoxy)benzyl alcohol.
Substitution: Results in substituted derivatives of this compound.
Scientific Research Applications
3-(3-methylbutoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the cosmetic industry as a UV filter in sunscreens and other skincare products
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylbutoxy)benzoic acid
- 3-Methoxy-4-(3-methylbutoxy)benzoic acid
- 2-Ethylhexyl p-methoxycinnamate
Uniqueness
3-(3-methylbutoxy)benzoic acid is unique due to its specific structure, which provides effective UV absorption properties. Compared to similar compounds, it offers a balance of stability, efficacy, and safety, making it a preferred choice in cosmetic formulations .
Properties
IUPAC Name |
3-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWIVDRDZHCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406531 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128161-60-4 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
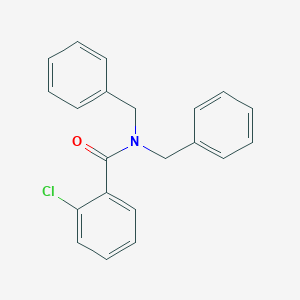
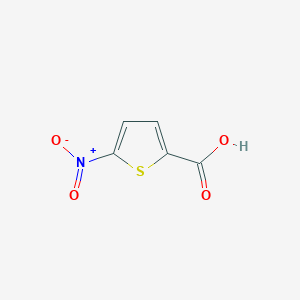
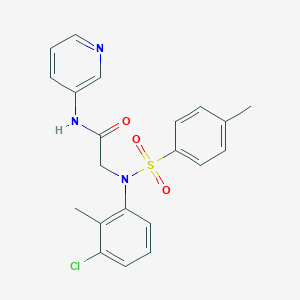

![4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide](/img/structure/B180945.png)
